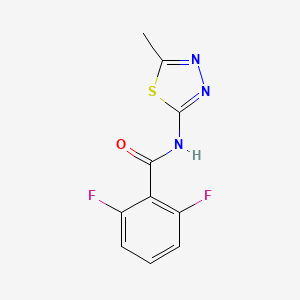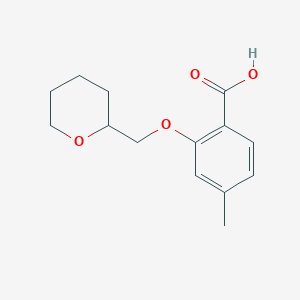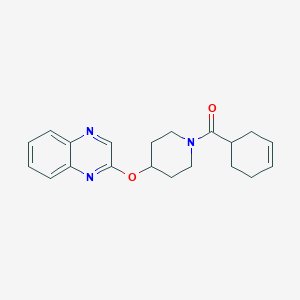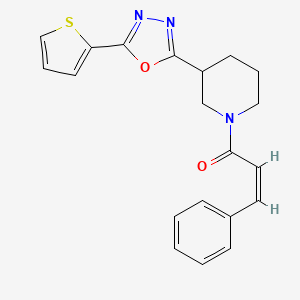
3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide, commonly known as ‘3-CH-DMPT’, is a synthetic molecule with a wide range of applications in the field of scientific research. 3-CH-DMPT has been studied extensively due to its ability to modify the behavior of cells, allowing researchers to gain insight into the underlying mechanisms of various biological processes. This article will discuss the synthesis method of 3-CH-DMPT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
Research has demonstrated the effective herbicidal activity of related compounds. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with a similar structure, has shown promising results in this area. The crystal structure of this compound was studied, contributing to our understanding of its herbicidal effectiveness (Liu et al., 2008).
Cytotoxic Evaluation in Cancer Research
Compounds similar in structure have been investigated for their cytotoxic effects and topoisomerase II inhibitory activity, especially in cancer research. For example, specific derivatives have shown high efficacy against resistant cell lines like melanoma and glioblastoma, indicating potential applications in cancer treatment (Gomez-Monterrey et al., 2011).
Structural and Biological Studies of Metal Complexes
Studies on metal complexes of similar compounds have provided insights into their structural, spectral, and biological properties. This includes exploring their antimicrobial, antioxidant, and cytotoxic activities, which are vital for developing new therapeutic agents (Zaky et al., 2016).
Vascular Endothelial Growth Factor Receptor Inhibition
Research has also focused on the inhibition of vascular endothelial growth factor receptors, which is crucial in cancer treatment. Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, resembling the structure , have been synthesized and shown good activity in this regard (Ghorab et al., 2016).
Neurotrophic Effects and Neurogenesis
Compounds with structural similarities have demonstrated neurotrophic effects, promoting neurite sprouting and enhancing hippocampal neurogenesis. This suggests potential applications in treating neurological conditions like depression and dementia (Matsui et al., 2012).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of related thiazole derivatives have been a significant area of study. These properties are essential for the development of new antimicrobial agents and cancer therapies (Dawbaa et al., 2021).
Synthesis of Novel Derivatives and Ring Cores
Research into synthesizing new derivatives and ring cores of related compounds has been instrumental in developing new pharmaceuticals and understanding complex chemical structures (Townsend & Jackson, 2003).
properties
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-17-8-9-20(28-2)18(15-17)22-21(24)19(14-16-6-4-3-5-7-16)23-10-12-29(25,26)13-11-23/h8-9,15-16,19H,3-7,10-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPWGKCDPPKLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(CC2CCCCC2)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2427432.png)
![2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2427434.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2427435.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2427440.png)
![3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2427441.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2427446.png)
